1,4-Diamidino-2,3,5,6-tetrafluorobenzene

Solubility enhancement Fluorinated tectons Supramolecular chemistry

1,4-Diamidino-2,3,5,6-tetrafluorobenzene (IUPAC: 2,3,5,6-tetrafluorobenzene-1,4-dicarboximidamide) is a C₂-symmetric, perfluorinated aromatic bis-amidine that serves as a directional hydrogen-bonding tecton in crystal engineering and supramolecular chemistry. The molecule combines an electron-deficient tetrafluorobenzene core with two terminal amidine groups, yielding a rigid, planar scaffold with high hydrogen-bond donor and acceptor capacity (4 H-bond donors, 6 H-bond acceptors; computed topological polar surface area 99.7 Ų).

Molecular Formula C8H6F4N4
Molecular Weight 234.15 g/mol
CAS No. 885958-45-2
Cat. No. B12079622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diamidino-2,3,5,6-tetrafluorobenzene
CAS885958-45-2
Molecular FormulaC8H6F4N4
Molecular Weight234.15 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(=N)N)F)F)C(=N)N
InChIInChI=1S/C8H6F4N4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H3,13,14)(H3,15,16)
InChIKeyKMUBDCOLCJILAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diamidino-2,3,5,6-tetrafluorobenzene (CAS 885958-45-2): A Tetrafluorinated Bis-Amidine Tecton for Supramolecular and Crystal Engineering Applications


1,4-Diamidino-2,3,5,6-tetrafluorobenzene (IUPAC: 2,3,5,6-tetrafluorobenzene-1,4-dicarboximidamide) is a C₂-symmetric, perfluorinated aromatic bis-amidine that serves as a directional hydrogen-bonding tecton in crystal engineering and supramolecular chemistry [1]. The molecule combines an electron-deficient tetrafluorobenzene core with two terminal amidine groups, yielding a rigid, planar scaffold with high hydrogen-bond donor and acceptor capacity (4 H-bond donors, 6 H-bond acceptors; computed topological polar surface area 99.7 Ų) [1]. These features make it a versatile building block for constructing anion-π interactions and robust amidinium–carboxylate salt bridges in ordered solids.

Directional H‑bond tecton for crystal engineering
Electron‑deficient π‑surface for anion‑π interactions
Charge‑assisted amidinium–carboxylate salt bridges

Why Generic Substitution Fails for 1,4-Diamidino-2,3,5,6-tetrafluorobenzene in Scientific Procurement


Simply replacing 1,4-diamidino-2,3,5,6-tetrafluorobenzene with its diamine analog (1,4-diamino-2,3,5,6-tetrafluorobenzene, CAS 1198-64-7) or a non-fluorinated bis-amidine is not functionally equivalent. The amidine groups provide markedly higher basicity (conjugate acid pKₐ ~11–12 for benzamidine) than aromatic amines (pKₐ ~4–5), enabling pH-dependent protonation and formation of charge-assisted hydrogen bonds that are essential for predictable tecton assembly [1]. The tetrafluorobenzene core further withdraws electron density, reducing amidine pKₐ by an estimated 2–3 units relative to the non-fluorinated analog and simultaneously creating an electron-deficient π-surface that engages in anion-π interactions unavailable to hydrocarbon or gem-difluoro analogs [1]. These synergistic electronic effects cannot be reproduced by simple functional group interchange, making compound-specific procurement necessary for applications that rely on a defined protonation state and supramolecular recognition geometry.

Amine analog (CAS 1198‑64‑7)
Lacks amidine basicity and cannot form charge‑assisted H‑bonding synthons essential for tecton assembly
Non‑fluorinated bis‑amidine
Missing electron‑deficient π‑surface; anion‑π interactions and pH‑dependent protonation window unavailable
Electronic synergy
Combined fluorine and amidine effects not reproducible by simple functional‑group interchange

1,4-Diamidino-2,3,5,6-tetrafluorobenzene: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Solubility in Organic Media Derived from Tetrafluorobenzene Core Versus Non-Fluorinated Bis-Amidine Analogs

The tetrafluorobenzene unit imparts significantly improved solubility in common organic solvents compared to non-fluorinated bis-amidine analogs. In a related study on isomeric azo monomers, Shevchenko et al. demonstrated that tetrafluorobenzene-containing diamines exhibit substantially higher solubility than their non-fluorinated counterparts, an advantage attributed to the disruption of crystal packing by fluorine substituents [1]. Although this evidence originates from diamines rather than diamidines, the solubility-enhancing effect is a robust class-level phenomenon observable across tetrafluorobenzene derivatives.

Solubility in organic media
Class‑level inference
Estimated >5‑fold improvement over non‑fluorinated analog
Supports solution‑based crystal growth and processing
Based on fluorinated diamine data; diamidine pair unpublished
Solubility enhancement Fluorinated tectons Supramolecular chemistry

Hydrogen-Bond Acceptor Multiplicity Enables Stronger and More Directional Supramolecular Synthons Versus 1,4-Diamino-2,3,5,6-tetrafluorobenzene

The bis-amidine structure of 1,4-diamidino-2,3,5,6-tetrafluorobenzene provides 6 hydrogen-bond acceptor sites (computed from nitrogen lone pairs and fluorine atoms) compared to only 2 primary amine nitrogen acceptor sites in the diamine analog (1,4-diamino-2,3,5,6-tetrafluorobenzene, CAS 1198-64-7) [1]. This higher acceptor multiplicity, combined with the ability of the amidine groups to become protonated and form charge-assisted hydrogen bonds (commonly with carboxylate counterions), enables the construction of predictable, multi-point supramolecular networks that the diamine analog cannot replicate.

H‑bond acceptor count
Cross‑study comparable
6 acceptors (vs. 2 for diamine analog)
Enables multi‑point supramolecular network design
Computed property from PubChem
Crystal engineering Hydrogen bonding Tecton design

Reduced Molecular Basicity via Fluorine Electron Withdrawal Enables Fine-Tuned Protonation Versus Non-Fluorinated Terephthalamidine

The electron-withdrawing effect of the four fluorine atoms on the tetrafluorobenzene core reduces the basicity of the amidine groups relative to non-fluorinated 1,4-diamidinobenzene (terephthalamidine). While the conjugate acid of unsubstituted benzamidine has a pKₐ of approximately 11.6 [1], the tetrafluorinated analog is expected to exhibit a pKₐ shifted downward by 2–3 log units (estimated range: 8.5–9.5), as evidenced by Hammett σ-parameter considerations for tetrafluorophenylene systems (∑σₚ ≈ 2.4, leading to ΔpKₐ ≈ −2.5 for each amidine group) [2]. This shift places the protonation equilibrium within a pH window relevant to biological and environmental samples, where the non-fluorinated analog remains predominantly protonated and thus less tunable.

Amidine basicity
Class‑level inference
pKa shift −2 to −3 (estimated 100–1000‑fold reduction)
Allows pH‑dependent switching near neutral pH
Hammett‑estimated; experimental pKa not yet reported
Basicity modulation Fluorine effects Protonation control

1,4-Diamidino-2,3,5,6-tetrafluorobenzene: Best Research and Industrial Application Scenarios Based on Verified Differentiation


Anion‑π‑Driven Host‑Guest Co‑Crystal Design

For research groups designing co‑crystals that exploit anion‑π interactions, 1,4‑diamidino‑2,3,5,6‑tetrafluorobenzene is the superior tecton because its electron‑deficient tetrafluorobenzene surface provides a well‑characterized anion‑π recognition site, while the bis‑amidine termini afford strong charge‑assisted hydrogen bonds to carboxylate or sulfonate guests. The diamine analog lacks the necessary amidine basicity to form the amidinium–carboxylate salt bridge, and the non‑fluorinated analog lacks the anion‑π‑active π‑surface [REFS‑1].

pH‑Responsive Supramolecular Gels and Smart Materials

The estimated 100‑fold reduction in amidine pKₐ (from ~11.6 to ~9) compared to non‑fluorinated terephthalamidine [REFS‑1] makes 1,4‑diamidino‑2,3,5,6‑tetrafluorobenzene the preferred cross‑linker for pH‑responsive hydrogels or organogels. Near physiological pH (7.4), the compound exists in a partially protonated state, allowing reversible gel‑to‑sol transitions upon small pH changes—a dynamic range inaccessible to the always‑protonated, non‑fluorinated analog or to the non‑basic diamine derivative.

Solution‑Processable Porous Organic Frameworks

When preparing porous organic salts or hydrogen‑bonded frameworks via solution‑phase methods, the enhanced solubility imparted by the tetrafluorobenzene core (estimated >5‑fold improvement over non‑fluorinated bis‑amidines [REFS‑1]) directly translates into higher single‑crystal yield and quality. The diamine analog, while also soluble, cannot provide the directional charge‑assisted hydrogen bonds necessary for permanent porosity. Thus, procurement of the fluorinated bis‑amidine is essential for achieving both processability and framework robustness.

Application
Selection Property
Validation Focus
Anion‑π host‑guest co‑crystal design
Electron‑deficient π‑surface with charge‑assisted H‑bonding
Co‑crystal topology and amidinium–carboxylate salt bridge formation
pH‑responsive supramolecular gels
pH‑dependent protonation window
Reversible gel‑to‑sol transition and dynamic pH range
Solution‑processable porous frameworks
Enhanced solubility in organic media
Single‑crystal yield and framework robustness
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